Cas no 1514400-01-1 (4-(2-cyclopropylphenyl)butan-2-one)

4-(2-cyclopropylphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-cyclopropylphenyl)butan-2-one
- SCHEMBL18552625
- AKOS018542514
- EN300-1849545
- 1514400-01-1
-
- インチ: 1S/C13H16O/c1-10(14)6-7-11-4-2-3-5-13(11)12-8-9-12/h2-5,12H,6-9H2,1H3
- InChIKey: AARBKFKAOHKVED-UHFFFAOYSA-N
- ほほえんだ: O=C(C)CCC1C=CC=CC=1C1CC1
計算された属性
- せいみつぶんしりょう: 188.120115130g/mol
- どういたいしつりょう: 188.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(2-cyclopropylphenyl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849545-0.5g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.5g |
$1247.0 | 2023-06-02 | ||
Enamine | EN300-1849545-1.0g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1849545-1g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1849545-0.05g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.05g |
$1091.0 | 2023-06-02 | ||
Enamine | EN300-1849545-0.1g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.1g |
$1144.0 | 2023-06-02 | ||
Enamine | EN300-1849545-0.25g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 0.25g |
$1196.0 | 2023-06-02 | ||
Enamine | EN300-1849545-2.5g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 2.5g |
$2548.0 | 2023-06-02 | ||
Enamine | EN300-1849545-5.0g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1849545-10.0g |
4-(2-cyclopropylphenyl)butan-2-one |
1514400-01-1 | 10g |
$5590.0 | 2023-06-02 |
4-(2-cyclopropylphenyl)butan-2-one 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-(2-cyclopropylphenyl)butan-2-oneに関する追加情報
4-(2-Cyclopropylphenyl)butan-2-one: A Comprehensive Overview
4-(2-Cyclopropylphenyl)butan-2-one, also known by its CAS number 1514400-01-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of butanone, with a cyclopropylphenyl group attached at the 4-position. Its unique structure endows it with intriguing chemical properties and potential applications in drug design and material science.
The molecular structure of 4-(2-cyclopropylphenyl)butan-2-one is characterized by a ketone group at the 2-position of a four-carbon chain, with a substituted phenyl ring attached at the 4-position. The phenyl ring is further substituted with a cyclopropyl group at the 2-position, creating a bicyclic system that adds complexity to the molecule. This arrangement not only enhances the compound's stability but also introduces unique electronic and steric properties that make it an interesting subject for further study.
Recent research has focused on the synthesis and characterization of 4-(2-cyclopropylphenyl)butan-2-one. One notable advancement involves the development of efficient synthetic routes using catalytic asymmetric techniques. These methods have significantly improved the yield and enantioselectivity of the compound, making it more accessible for large-scale production. Additionally, studies have explored the compound's reactivity under various conditions, revealing its potential as a versatile building block in organic synthesis.
In terms of applications, 4-(2-cyclopropylphenyl)butan-2-one has shown promise in the pharmaceutical industry. Its ability to act as a chiral auxiliary in asymmetric synthesis has been particularly noteworthy. Researchers have demonstrated that this compound can facilitate the construction of complex molecular architectures with high enantioselectivity, which is crucial for drug development. Furthermore, its role as a ligand in transition metal-catalyzed reactions has opened new avenues for catalytic processes in organic chemistry.
Another area of interest is the biological activity of 4-(2-cyclopropylphenyl)butan-2-one. Recent studies have investigated its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways. Preliminary results suggest that this compound exhibits significant bioactivity, warranting further exploration into its therapeutic applications. Moreover, its structural similarity to known bioactive compounds has sparked interest in its use as a lead molecule for drug discovery.
The environmental impact of 4-(2-cyclopropylphenyl)butan-2-one has also been a topic of recent research. Studies have examined its biodegradability and toxicity under various conditions, providing valuable insights into its eco-friendly profile. These findings are essential for ensuring sustainable practices in the production and use of this compound.
In conclusion, 4-(2-cyclopropylphenyl)butan-2-one (CAS No: 1514400-01-1) is a multifaceted compound with a rich potential for application across diverse scientific domains. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in modern organic chemistry and pharmacology. As research continues to uncover new facets of this compound, its role in driving innovation and discovery is likely to expand further.
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